molecular formula C23H26N4O B11194516 5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11194516
M. Wt: 374.5 g/mol
InChI Key: VJDYHZRLHLKUBX-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzyl groups: Benzylation reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the piperazine ring: Cyclization reactions involving diamines and dihalides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the pyrimidinone ring or the benzyl groups, potentially forming dihydropyrimidinones or benzyl alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the piperazine nitrogen atoms or the benzyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidinones, benzyl derivatives, and piperazine compounds.

Scientific Research Applications

5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like 5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one may interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Lacks the benzyl group at the 5-position.

    5-benzyl-6-methylpyrimidin-4(3H)-one: Lacks the piperazine ring.

    5-benzyl-2-(4-methylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Has a methyl group instead of a benzyl group on the piperazine ring.

Uniqueness

The presence of both benzyl groups and the piperazine ring in 5-benzyl-2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one may confer unique biological activities and chemical properties, making it a compound of interest for further study.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

5-benzyl-2-(4-benzylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H26N4O/c1-18-21(16-19-8-4-2-5-9-19)22(28)25-23(24-18)27-14-12-26(13-15-27)17-20-10-6-3-7-11-20/h2-11H,12-17H2,1H3,(H,24,25,28)

InChI Key

VJDYHZRLHLKUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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